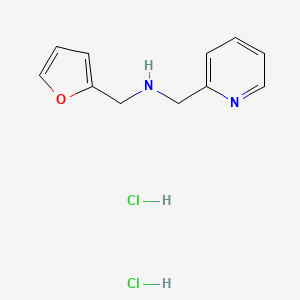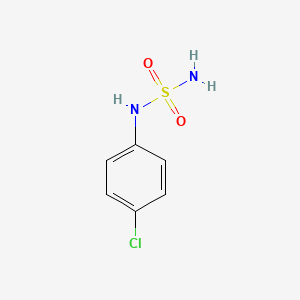
N-(4-chlorophenyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)sulfamide” is a compound that belongs to the class of sulfonamides . Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Synthesis Analysis
The synthesis of sulfonamides generally involves the coupling between a sulfonyl compound and an amine . A new type of convergent paired electro-organic synthesis of sulfonamide derivatives has been introduced, which is a catalyst, oxidant, halogen, and amine-free method . Instead of using toxic amine compounds, an innovative mechanism based on the reduction of nitro compounds and in-situ production of amine compounds was used .
Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
Chemical Reactions Analysis
The mechanism of electrophile generation in the synthesis of sulfonamides is the cathodic reduction of the nitro compound to the hydroxylamine compound and then the anodic oxidation of the hydroxylamine to the nitroso compound . The nucleophile generation mechanism involves the two-electron oxidation of sulfonyl hydrazide to related sulfinic acid at the anode surface . The reaction leading to the synthesis of sulfonamides involves a one-pot reaction of the generated nitroso compound with the produced sulfinic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonamides depend on their specific structure . They are not readily biodegradable and have the potential to cause various unfavorable side effects .
科学的研究の応用
Antimicrobial Agents
N-(4-chlorophenyl)sulfamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against bacterial and fungal strains, making them candidates for developing new antibiotics to combat resistant pathogens .
Antibiofilm Agents
The ability of N-(4-chlorophenyl)sulfamide derivatives to disrupt biofilms is particularly significant. Biofilms are protective layers that bacteria form to shield themselves from antibiotics. Compounds that can penetrate or inhibit biofilm formation are crucial in treating chronic infections .
Antioxidant Activity
Research has indicated that certain derivatives of N-(4-chlorophenyl)sulfamide exhibit antioxidant properties. Antioxidants are important for protecting cells from damage caused by free radicals and are used in various medical and cosmetic applications .
Alternative Toxicity Testing
The toxicity of N-(4-chlorophenyl)sulfamide derivatives on aquatic organisms like Daphnia magna has been assessed. This is important for evaluating the environmental impact of new compounds before they are introduced into the market .
Drug Design
The structure of N-(4-chlorophenyl)sulfamide allows for various modifications, making it a versatile scaffold in drug design. Its derivatives can be tailored to target specific receptors or enzymes within the body, leading to the development of targeted therapies .
Molecular Docking Studies
Molecular docking studies of N-(4-chlorophenyl)sulfamide derivatives help predict how these compounds will interact with biological targets. This computational approach is a cost-effective way to screen for potential drug candidates before synthesizing and testing them in the lab .
作用機序
Target of Action
N-(4-chlorophenyl)sulfamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
N-(4-chlorophenyl)sulfamide acts as a competitive inhibitor of the aforementioned enzymes . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the synthesis of folic acid . This inhibition disrupts bacterial growth as folic acid is vital for their survival .
Biochemical Pathways
The primary biochemical pathway affected by N-(4-chlorophenyl)sulfamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes reliant on folic acid, such as the synthesis of purines and DNA .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . These properties impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
The molecular effect of N-(4-chlorophenyl)sulfamide is the inhibition of folic acid synthesis, leading to a halt in bacterial growth . On a cellular level, this results in the death of bacteria, as they are unable to replicate without the necessary folic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-chlorophenyl)sulfamide. This persistence can lead to long residence times in the environment, potentially affecting the compound’s action . Furthermore, the presence of other substances in the environment, such as organic matter or other drugs, could potentially interact with the compound, altering its effectiveness .
Safety and Hazards
Sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .
将来の方向性
Sulfonamides are known as valuable organic compounds with great biological and pharmaceutical activities . They are widely used to develop the synthesis of new drugs and other pharmaceutically active components in medicinal and agricultural chemistry . Efforts are ongoing to provide a green method for the synthesis of sulfonamides .
特性
IUPAC Name |
1-chloro-4-(sulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWNTSQSPPLWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)sulfamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)
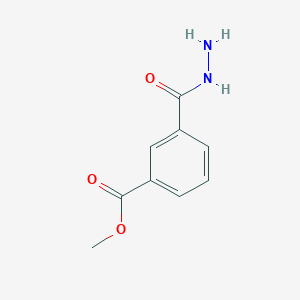

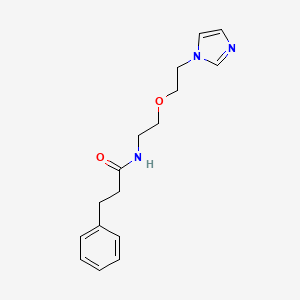
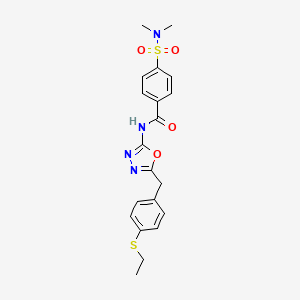
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2862910.png)
![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)


![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)
